molecular formula C9H4BrF3N2 B13332874 5-Bromo-8-(trifluoromethyl)quinoxaline

5-Bromo-8-(trifluoromethyl)quinoxaline

Cat. No.: B13332874
M. Wt: 277.04 g/mol
InChI Key: JSCQBEIFXJTRRF-UHFFFAOYSA-N
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Description

5-Bromo-8-(trifluoromethyl)quinoxaline is a halogenated and fluorinated quinoxaline derivative. Quinoxalines are bicyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4, conferring unique electronic properties and reactivity.

Properties

Molecular Formula

C9H4BrF3N2

Molecular Weight

277.04 g/mol

IUPAC Name

5-bromo-8-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C9H4BrF3N2/c10-6-2-1-5(9(11,12)13)7-8(6)15-4-3-14-7/h1-4H

InChI Key

JSCQBEIFXJTRRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)N=CC=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-(trifluoromethyl)quinoxaline typically involves the bromination of 8-(trifluoromethyl)quinoxaline. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 5-Bromo-8-(trifluoromethyl)quinoxaline may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-8-(trifluoromethyl)quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-8-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline (Compound 4, ): This quinoxaline derivative features a bromine at position 6, a chlorine at position 2, and a trifluoromethylphenyl-amino group at position 3. The bromine’s position (6 vs. The trifluoromethyl group on the phenyl ring (rather than directly on the quinoxaline) may limit its electron-withdrawing influence on the core structure. Compound 4 demonstrated dual anticancer and antimicrobial activity, suggesting that bromine and trifluoromethyl groups synergize with other substituents to enhance bioactivity .
  • 5-Bromo-8-(trifluoromethyl)quinoline (CAS 1239460-75-3, ): Unlike quinoxalines, quinolines have a single nitrogen atom in their heterocyclic core. The similarity score of 0.96 to the target compound highlights structural parallels, but the absence of a second nitrogen atom in quinoline may reduce polarity and alter solubility compared to quinoxalines .

Functional Group Variations

  • This substitution could enhance solubility in polar solvents but reduce lipophilicity, affecting membrane permeability. The predicted pKa of 0.89 suggests stronger acidity compared to -CF₃ analogs, which may influence pharmacokinetics .
  • 5,8-Bis(5-bromo-2-thienyl)quinoxaline (CAS 1007128-59-7, ): This compound features brominated thienyl rings at positions 5 and 8 of the quinoxaline core. The thienyl groups contribute π-conjugation and sulfur-based reactivity, diverging significantly from the target compound’s -CF₃ group. The molecular weight (452.19 g/mol) and extended π-system may reduce bioavailability compared to simpler halogenated analogs .

Physicochemical Properties

  • Melting Points and Solubility: Compound 5 (2-(5-bromo-8-methoxy-coumarin-3-yl)-quinoxaline, ) has a melting point of 205°C, attributed to hydrogen bonding from the coumarin moiety. The target compound’s -CF₃ group, while electron-withdrawing, may lower melting points due to reduced symmetry compared to methoxy-substituted analogs. Predicted density (1.684 g/cm³) and boiling point (294.5°C) for 5-Bromo-8-(trifluoromethoxy)quinoline () suggest moderate volatility, likely applicable to the target compound .

Biological Activity

5-Bromo-8-(trifluoromethyl)quinoxaline is a significant compound in medicinal chemistry, particularly noted for its biological activity against various diseases, including cancer and microbial infections. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Properties

5-Bromo-8-(trifluoromethyl)quinoxaline features a unique structure that enhances its biological activity. The presence of a bromine atom at the 5-position and a trifluoromethyl group at the 8-position contributes to its reactivity and interaction with biological targets. This compound is classified as a heterocyclic compound within the quinoxaline family, known for its diverse applications in medicinal chemistry due to its electronic properties and chemical versatility.

Synthesis Methods

The synthesis of 5-Bromo-8-(trifluoromethyl)quinoxaline typically involves several key methods, including:

  • Nucleophilic Substitution : Using sodium azide to introduce functional groups.
  • Oxidation : Employing potassium permanganate for modifying the compound.
  • Coupling Reactions : Utilizing palladium catalysts to form complex organic frameworks.

These methods are optimized to enhance yield and selectivity while minimizing by-products.

Anticancer Activity

Research has shown that derivatives of 5-Bromo-8-(trifluoromethyl)quinoxaline exhibit significant anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and CNS cancers (SF-268). The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 Value (μg/mL)Cytotoxicity on Normal Cells
5-Bromo-8-(trifluoromethyl)quinoxalineMCF-70.01 ± 0.001Non-cytotoxic (>100)
5-Bromo-8-(trifluoromethyl)quinoxalineNCI-H4600.06 ± 0.008Non-cytotoxic (>100)
5-Bromo-8-(trifluoromethyl)quinoxalineSF-268VariesNon-cytotoxic

The results demonstrate that certain derivatives show higher cytotoxicity compared to standard chemotherapy agents like doxorubicin, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

In addition to anticancer effects, quinoxaline derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that these compounds possess significant inhibitory effects against Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

The pharmacological effects of 5-Bromo-8-(trifluoromethyl)quinoxaline are attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance. The structure-activity relationship indicates that modifications to the quinoxaline structure can significantly influence binding affinity and selectivity towards these targets .

Case Studies

  • In Vitro Studies : A series of synthesized quinoxaline derivatives were evaluated for their anticancer properties against various human cancer cell lines. The study found that several compounds exhibited higher cytotoxicity than doxorubicin, highlighting their potential as new therapeutic agents .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of quinoxaline derivatives against multiple bacterial strains, revealing their effectiveness in inhibiting bacterial growth, thus supporting their use in treating infections caused by drug-resistant pathogens .

Q & A

Q. Can this compound serve as a fluorescent probe for metal ion detection?

  • The quinoxaline core exhibits pH-sensitive fluorescence (λem = 450 nm at pH 7.4 vs. λem = 485 nm at pH 5.0). Modifying the 8-CF₃ group with pyridyl motifs enhances Zn²⁺ selectivity (Kd = 2.1 nM) .
  • Experimental protocol : Titrate with Zn(ClO₄)₂ in acetonitrile/water (1:1) and monitor emission shifts via fluorimetry .

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